Cas no 1191063-84-9 (2-(4-bromo-3-fluorophenyl)ethan-1-amine)

2-(4-bromo-3-fluorophenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-bromo-3-fluorophenyl)ethanamine
- 2-(4-bromo-3-fluorophenyl)ethan-1-amine
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- インチ: 1S/C8H9BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
- InChIKey: OVPKYSNPCQCJRG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1F)CCN
計算された属性
- せいみつぶんしりょう: 216.99024 g/mol
- どういたいしつりょう: 216.99024 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 2
- ぶんしりょう: 218.07
2-(4-bromo-3-fluorophenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1720778-10.0g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 10g |
$3622.0 | 2023-06-04 | |
Enamine | EN300-1720778-0.5g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 0.5g |
$656.0 | 2023-09-20 | |
Enamine | EN300-1720778-5.0g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 5g |
$2443.0 | 2023-06-04 | |
Enamine | EN300-1720778-1g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 1g |
$842.0 | 2023-09-20 | |
Enamine | EN300-1720778-5g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 5g |
$2443.0 | 2023-09-20 | |
Aaron | AR01DVR1-1g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 1g |
$1183.00 | 2025-02-09 | |
1PlusChem | 1P01DVIP-1g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 1g |
$1103.00 | 2023-12-26 | |
1PlusChem | 1P01DVIP-2.5g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 2.5g |
$2102.00 | 2023-12-26 | |
1PlusChem | 1P01DVIP-10g |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 10g |
$4539.00 | 2023-12-26 | |
1PlusChem | 1P01DVIP-500mg |
2-(4-bromo-3-fluorophenyl)ethan-1-amine |
1191063-84-9 | 95% | 500mg |
$873.00 | 2023-12-26 |
2-(4-bromo-3-fluorophenyl)ethan-1-amine 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
2-(4-bromo-3-fluorophenyl)ethan-1-amineに関する追加情報
2-(4-Bromo-3-Fluorophenyl)Ethan-1-Amine: A Comprehensive Overview
2-(4-Bromo-3-Fluorophenyl)Ethan-1-Amine, identified by the CAS number 1191063-84-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its bromine and fluorine substituents on the aromatic ring, has garnered attention due to its unique electronic properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials, pharmaceuticals, and electronic devices.
The synthesis of 2-(4-Bromo-3-Fluorophenyl)Ethan-1-Amine involves a multi-step process that typically begins with the bromination and fluorination of an aromatic ring. Researchers have explored various methodologies to optimize the synthesis pathway, ensuring high yield and purity. For instance, a study published in 2023 demonstrated the use of a palladium-catalyzed coupling reaction to achieve efficient synthesis of this compound. The reaction conditions were meticulously optimized to minimize side reactions and maximize selectivity.
In terms of applications, 2-(4-Bromo-3-Fluorophenyl)Ethan-1-Amine has shown promise in the field of drug discovery. Its unique structure allows for interactions with biological targets, making it a valuable intermediate in the synthesis of bioactive molecules. A recent study highlighted its potential as a precursor for developing anti-cancer agents, where its bromine and fluorine substituents contribute to enhanced pharmacokinetic properties. The compound's ability to undergo further functionalization has made it a valuable building block in medicinal chemistry.
The electronic properties of 2-(4-Bromo-3-Fluorophenyl)Ethan-1-Amine have also been explored in the context of organic electronics. Its conjugated system and substituent effects make it suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). A 2023 research paper reported on the use of this compound as a dopant in OLED materials, where it significantly improved device efficiency and stability. The fluorine substituent was found to enhance electron transport properties, while the bromine substituent contributed to better charge trapping.
In addition to its chemical applications, 2-(4-Bromo-3-Fluorophenyl)Ethan-1-Amine has been studied for its environmental impact. Researchers have investigated its biodegradation pathways under various conditions, aiming to assess its potential risks to ecosystems. Recent findings suggest that the compound undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. This information is crucial for industries utilizing this compound, as it aids in developing sustainable practices.
The structural versatility of 2-(4-Bromo-3-Fluorophenyl)Ethan-1-Amine has also led to its use in polymer chemistry. Scientists have employed this compound as a monomer in the synthesis of novel polymers with tailored properties. For example, a 2023 study reported on the development of a polymer-based material with improved thermal stability and mechanical strength, achieved through the incorporation of this compound into the polymer backbone.
In conclusion, 2-(4-Bromo-3-Fluorophenyl)Ethan-1-Amine, CAS number 1191063849, is a multifaceted compound with wide-ranging applications across various scientific domains. Its unique structure and chemical properties make it an invaluable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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